molecular formula C16H14O11 B1359164 3-Carboxyumbelliferyl-b-D-glucuronide CAS No. 216672-17-2

3-Carboxyumbelliferyl-b-D-glucuronide

Cat. No. B1359164
M. Wt: 382.27 g/mol
InChI Key: FYKJWPNWCJGLBP-DKQGBHPVSA-N
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Description

3-Carboxyumbelliferyl-b-D-glucuronide is a chromogenic substrate . It is water-soluble and is similar to MUGlcU . It is used for measuring cloned β-glucuronidase activity in plant lysate, homogenate, leaf disk, or whole plant assays .


Molecular Structure Analysis

The molecular formula of 3-Carboxyumbelliferyl-b-D-glucuronide is C16H14O11 . It has an average mass of 382.276 Da and a monoisotopic mass of 382.053619 Da . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

3-Carboxyumbelliferyl-b-D-glucuronide has a density of 1.8±0.1 g/cm3, a boiling point of 758.7±60.0 °C at 760 mmHg, and a flash point of 281.0±26.4 °C . It has 11 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . Its polar surface area is 180 Å2 .

Scientific Research Applications

Application in E. coli Detection

  • Optical Sensor Development: Carboxyumbelliferyl-β-d-glucuronide (CUGlcU) has been utilized in the development of an in situ optical sensor for detecting E. coli. Its high fluorescence at natural water pHs and temperatures makes it ideal for this application. The sensor successfully detected low concentrations of E. coli, demonstrating the potential of CUGlcU in environmental monitoring (Geary, Nijak, Larson, & Talley, 2011).

Metabolic Pathway Studies

  • Differentiation of Drug Metabolites: Research on differentiating isomeric acyl, N-, and O-glucuronide derivatives of drugs, including those involving 3-Carboxyumbelliferyl-b-D-glucuronide, has been conducted. This differentiation is crucial for understanding drug metabolism and potential toxicity (Niyonsaba et al., 2019).

Investigation of Acyl Glucuronide Metabolites

  • Study of Drug Metabolism: The metabolism of drugs and their transformation into acyl glucuronide metabolites has been extensively studied. These metabolites, including those derived from 3-Carboxyumbelliferyl-b-D-glucuronide, play a crucial role in drug bioactivation and potential toxicities (Ritter, 2000).

Pharmacological Implications

  • Activation of AMPK by Glucuronide Metabolites: Studies have shown that acyl glucuronide metabolites of certain compounds, potentially including derivatives of 3-Carboxyumbelliferyl-b-D-glucuronide, can activate the adenosine monophosphate-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis (Ryder et al., 2018).

properties

IUPAC Name

7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJWPNWCJGLBP-DKQGBHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628682
Record name 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxyumbelliferyl-b-D-glucuronide

CAS RN

216672-17-2
Record name 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 2
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 3
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 4
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 5
3-Carboxyumbelliferyl-b-D-glucuronide
Reactant of Route 6
3-Carboxyumbelliferyl-b-D-glucuronide

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